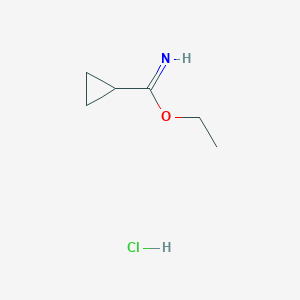

Ethyl cyclopropanecarbimidate hydrochloride

説明

Historical Context and Discovery

The development of ethyl cyclopropanecarbimidate hydrochloride is intrinsically linked to the broader historical evolution of imidate chemistry and cyclopropane-containing compounds. The foundational work in imidate synthesis can be traced to the pioneering research of Adolf Pinner in 1877, who first described the acid-catalyzed reaction of nitriles with alcohols to form imino ester salts, now known as Pinner salts. This seminal discovery established the theoretical framework for the synthesis of various imidate compounds, including cyclopropane-containing derivatives.

The specific synthesis of this compound emerged from the intersection of cyclopropane chemistry and imidate formation techniques. Cyclopropane derivatives gained prominence in organic chemistry following the development of efficient cyclopropanation methods, particularly the Simmons-Smith reaction introduced in the mid-20th century. This reaction, involving organozinc carbenoids that react with alkenes to form cyclopropanes, provided synthetic chemists with reliable access to cyclopropane-containing building blocks. The subsequent application of Pinner reaction conditions to cyclopropanecarbonitrile precursors enabled the preparation of the corresponding imidate salts, including this compound.

The compound's emergence in pharmaceutical research occurred during the expansion of medicinal chemistry efforts focused on incorporating cyclopropane motifs into drug candidates. Research has demonstrated that cyclopropane rings can enhance the biological activity of pharmaceutical compounds, leading to increased interest in cyclopropane-containing intermediates like this compound. The compound has found particular utility in the synthesis of heterocyclic derivatives, including pyrido[2,3-d]pyrimidin-5-one compounds, which represent important scaffolds in drug discovery programs.

Nomenclature and Structural Classification

This compound exhibits a complex nomenclature system that reflects its multifaceted structural components. According to International Union of Pure and Applied Chemistry conventions, the compound is systematically named as ethyl cyclopropanecarboximidate hydrochloride. Alternative nomenclature systems have designated this compound as cyclopropylcarboxamidine hydrochloride, reflecting the relationship between the imidate and amidine functional groups.

The structural classification of this compound encompasses several important chemical categories. Primarily, the compound belongs to the imidate class of organic compounds, characterized by the presence of a carbon-nitrogen double bond adjacent to an ether linkage. The imidate functional group, represented by the general structure R-C(=NR')-OR'', confers unique reactivity patterns that distinguish these compounds from conventional esters and amides.

The cyclopropane component of the molecule places the compound within the broader family of cycloalkanes, specifically the smallest carbocyclic ring system. Cyclopropanes are characterized by significant ring strain, resulting from the deviation of bond angles from the ideal tetrahedral geometry. This structural feature contributes to the enhanced reactivity and biological activity observed in many cyclopropane-containing compounds.

From a functional group perspective, the compound contains both nitrogen and oxygen heteroatoms, classifying it as a mixed heteroatomic organic compound. The presence of the hydrochloride salt form indicates ionic character, with the protonated imine nitrogen serving as the cationic component and chloride as the anionic counterpart.

| Structural Component | Classification | Significance |

|---|---|---|

| Cyclopropane ring | Saturated carbocycle | Ring strain, enhanced reactivity |

| Imidate group | Nitrogen-containing functional group | Electrophilic carbon, nucleophilic nitrogen |

| Ethyl ester | Alkyl ester | Hydrolyzable protecting group |

| Hydrochloride salt | Ionic compound | Enhanced stability, water solubility |

Chemical Registry Information (CAS: 63190-44-3)

This compound is registered under Chemical Abstracts Service number 63190-44-3, providing a unique identifier for this specific compound in chemical databases and regulatory systems. The molecular formula of the compound is documented as C₆H₁₂ClNO, with a molecular weight of 149.62 grams per mole. This molecular weight represents the combined mass of the organic imidate component and the associated hydrochloride moiety.

The compound's structural identity is further defined through its International Chemical Identifier codes. The InChI designation for this compound is InChI=1S/C6H11NO.ClH/c1-2-8-6(7)5-3-4-5;/h5,7H,2-4H2,1H3;1H, while the corresponding InChI Key is documented as SGEMMELRMUVIHJ-UHFFFAOYSA-N. These standardized identifiers enable precise chemical identification across different database systems and facilitate accurate communication within the scientific community.

The Simplified Molecular Input Line Entry System representation of the compound is recorded as CCOC(=N)C1CC1.Cl, which provides a text-based description of the molecular structure. This notation clearly illustrates the connectivity pattern, showing the ethyl group attached to the oxygen atom, the imine nitrogen, and the cyclopropane ring structure, along with the associated chloride ion.

| Chemical Identifier | Value |

|---|---|

| Chemical Abstracts Service Number | 63190-44-3 |

| Molecular Formula | C₆H₁₂ClNO |

| Molecular Weight | 149.62 g/mol |

| InChI Key | SGEMMELRMUVIHJ-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | CCOC(=N)C1CC1.Cl |

The compound has been assigned the DSSTox Substance Identifier DTXSID90601787 by the Environmental Protection Agency DSSTox database, which serves as a high-quality public chemistry resource for supporting predictive toxicology research. This registration facilitates the integration of chemical identity information with computational toxicology models and environmental fate assessments.

Significance in Organic Chemistry and Chemical Biology

This compound occupies a position of considerable importance in contemporary organic chemistry, particularly in the realm of heterocyclic synthesis and pharmaceutical intermediate preparation. The compound's significance stems from its dual functionality as both a cyclopropane-containing building block and a reactive imidate species, enabling diverse synthetic transformations that would be challenging to achieve through alternative routes.

In organic synthesis applications, this compound serves as a key reagent for the construction of complex heterocyclic systems. Research has demonstrated its utility in cyclization reactions leading to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives, which represent important structural motifs in medicinal chemistry. These transformations typically involve nucleophilic attack on the electrophilic carbon of the imidate group, followed by intramolecular cyclization processes that incorporate the cyclopropane ring into larger heterocyclic frameworks.

The compound's role in pharmaceutical research extends to its application as an intermediate in the synthesis of bioactive molecules with antiproliferative and antimicrobial properties. The incorporation of cyclopropane rings into drug candidates has been shown to enhance biological activity through multiple mechanisms, including increased metabolic stability, improved target binding affinity, and modified pharmacokinetic properties. This compound provides synthetic chemists with a versatile platform for introducing these beneficial structural features into potential therapeutic agents.

Chemical biology applications of this compound include its use in bioconjugation strategies and protein modification protocols. The reactive nature of the imidate functional group enables the formation of covalent bonds with nucleophilic residues in biological macromolecules, facilitating the development of chemical tools for studying protein function and cellular processes. This capability has proven particularly valuable in the design of chemical probes and affinity labeling reagents.

Research investigations have also explored the compound's utility in the synthesis of enzyme inhibitors, particularly those targeting kinase families involved in cell cycle regulation and signal transduction pathways. The cyclopropane moiety can serve as a bioisostere for other functional groups, providing medicinal chemists with opportunities to optimize the selectivity and potency of kinase inhibitors through strategic structural modifications.

| Application Area | Specific Uses | Research Impact |

|---|---|---|

| Heterocyclic Synthesis | Pyrido[2,3-d]pyrimidin-5-one formation | Novel scaffold development |

| Pharmaceutical Intermediates | Antiproliferative agent synthesis | Drug discovery advancement |

| Chemical Biology | Protein modification, bioconjugation | Tool development for biological studies |

| Enzyme Inhibitor Development | Kinase inhibitor synthesis | Therapeutic target modulation |

The mechanistic aspects of reactions involving this compound have been extensively studied, revealing insights into the interplay between ring strain and electronic effects in governing reactivity patterns. The cyclopropane ring's inherent strain energy contributes to the compound's reactivity, while the electron-withdrawing nature of the imidate group modulates the electronic properties of the adjacent carbon centers. This combination of structural features creates unique opportunities for selective chemical transformations that exploit both steric and electronic factors.

特性

IUPAC Name |

ethyl cyclopropanecarboximidate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c1-2-8-6(7)5-3-4-5;/h5,7H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGEMMELRMUVIHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1CC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90601787 | |

| Record name | Ethyl cyclopropanecarboximidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90601787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63190-44-3 | |

| Record name | Ethyl cyclopropanecarboximidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90601787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl cyclopropanecarboximidate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: Ethyl cyclopropanecarbimidate hydrochloride can be synthesized through the reaction of ethyl cyclopropanecarboxylate with an appropriate amine under acidic conditions. The reaction typically involves the use of hydrochloric acid to form the hydrochloride salt . The process can be summarized as follows:

- Ethyl cyclopropanecarboxylate is reacted with an amine.

- Hydrochloric acid is added to the reaction mixture to form the hydrochloride salt.

- The product is purified through recrystallization or other suitable methods.

Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments .

化学反応の分析

Types of Reactions: Ethyl cyclopropanecarbimidate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the carbimidate group is replaced by other nucleophiles.

Cyclization Reactions: It is involved in cyclization reactions to form heterocyclic compounds, such as pyrido[2,3-d]pyrimidin-5-one derivatives.

Common Reagents and Conditions:

Reagents: Common reagents include sodium methoxide (MeONa), butanol (BuOH), and carboxylic acid chlorides.

Major Products:

Pyrido[2,3-d]pyrimidin-5-one Derivatives: These are significant products formed through cyclization reactions involving this compound.

科学的研究の応用

Ethyl cyclopropanecarbimidate hydrochloride has several applications in scientific research:

Organic Synthesis: It is used as a key reagent in the synthesis of heterocyclic compounds, which are important in medicinal chemistry.

Biochemistry: The compound is utilized in the synthesis of biologically active molecules, including antiproliferative and antimicrobial agents.

Pharmacology: It plays a role in the development of new therapeutic agents, such as tyrosine kinase inhibitors and cyclin-dependent kinase inhibitors.

Analytical Chemistry: It is employed in chromatographic methods for the determination of pharmaceutical compounds.

Materials Science: Its crosslinking properties are exploited for bioconjugation and modification of proteins and peptides.

作用機序

The mechanism of action of ethyl cyclopropanecarbimidate hydrochloride involves its role as a carbodiimide reagent. It activates carboxyl groups to form an O-acylisourea intermediate, which then reacts with primary amines to form amide bonds . This mechanism is crucial for its applications in bioconjugation and organic synthesis .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares ethyl cyclopropanecarbimidate hydrochloride with structurally related cyclopropane derivatives and imidate esters:

Pharmacological Relevance

- Ethyl cyclopropanecarbimidate HCl : Used in synthesizing kinase inhibitors and antiviral agents due to its ability to mimic transition states in enzymatic reactions .

- Trifluoroethyl cyclopropanecarbimidate HCl : The trifluoroethyl group enhances metabolic stability and blood-brain barrier penetration, making it suitable for CNS-targeting drugs .

- Methyl 1-(methylamino)cyclobutanecarboxylate HCl: Demonstrates higher conformational flexibility than cyclopropane derivatives, favoring interactions with larger enzyme active sites .

Stability and Handling

生物活性

Ethyl cyclopropanecarbimidate hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by its cyclopropane structure, which is known for enhancing the biological activity of various compounds. Cyclopropane derivatives often exhibit unique pharmacological properties, making them valuable in drug design.

Antimicrobial Activity

Research indicates that compounds containing cyclopropane structures possess significant antimicrobial properties. For instance, studies have shown that derivatives of cyclopropane exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for several tested compounds are summarized in Table 1.

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| F1 | Staphylococcus aureus | 32 |

| F2 | Escherichia coli | 64 |

| F3 | Candida albicans | 16 |

These results indicate that this compound may also exhibit similar antimicrobial properties, warranting further investigation into its efficacy against these pathogens.

Anticancer Activity

The anticancer potential of cyclopropane derivatives has been highlighted in various studies. For example, certain derivatives have been shown to inhibit tumor growth in vitro and in vivo. The mechanism of action often involves the modulation of cellular pathways related to apoptosis and cell proliferation. Research on this compound suggests it may have similar effects, although specific studies are still needed to confirm its efficacy.

Other Biological Activities

Beyond antimicrobial and anticancer properties, cyclopropane derivatives are noted for their antioxidant and anti-inflammatory activities. These properties contribute to their potential use in treating various diseases, including neurodegenerative disorders and chronic inflammatory conditions.

Case Studies

Several case studies have explored the biological activities of cyclopropane derivatives. One notable study investigated the effects of a related compound on cancer cell lines, demonstrating significant inhibition of cell growth at specific concentrations. The findings suggest that modifications in the cyclopropane structure can lead to enhanced biological activity.

Example Case Study: Anticancer Activity

In a study published in 2024, researchers synthesized a series of cyclopropane derivatives and evaluated their anticancer effects on human cancer cell lines. The results showed that certain derivatives led to a reduction in cell viability by over 50% at concentrations as low as 10 μM.

Q & A

Q. What are the established synthetic routes for ethyl cyclopropanecarbimidate hydrochloride, and what analytical techniques are critical for confirming its purity?

this compound is typically synthesized via cyclopropane ring formation followed by imidate esterification and subsequent hydrochloride salt formation. Key steps include cyclopropanation of precursor alkenes using methods like the Simmons-Smith reaction or transition-metal-catalyzed processes . Purity confirmation requires a combination of techniques:

- NMR spectroscopy (e.g., H and C NMR) to verify cyclopropane ring integrity and ester/imine functional groups .

- HPLC (≥95% purity threshold) to quantify impurities, with mobile phases optimized for polar intermediates .

- Mass spectrometry (ESI or EI-MS) to confirm molecular weight and fragmentation patterns .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Handling : Use fume hoods, nitrile gloves, and lab coats to avoid inhalation or skin contact. The compound’s hygroscopic nature necessitates airtight storage under inert gas (e.g., argon) .

- Storage : Keep at −20°C in desiccated containers to prevent hydrolysis of the imidate group. Stability studies indicate degradation <5% over 12 months under these conditions .

Advanced Research Questions

Q. What experimental design strategies are recommended for optimizing the yield of this compound in multistep syntheses?

A factorial design approach is effective for identifying critical variables (e.g., reaction temperature, solvent polarity, catalyst loading). For example:

Q. How can researchers resolve discrepancies in NMR data for this compound, particularly in distinguishing diastereomers or rotamers?

- Variable-temperature NMR : Rotamers due to restricted rotation around the imidate C-N bond can be identified by acquiring spectra at −40°C to 60°C. Splitting patterns stabilize at lower temperatures .

- COSY and NOESY : Detect through-space couplings to assign stereochemistry in cyclopropane rings. For example, NOE correlations between cyclopropane protons and adjacent substituents confirm spatial proximity .

- DFT calculations : Compare computed chemical shifts (e.g., using Gaussian or ORCA) with experimental data to validate assignments .

Q. What methodologies are suitable for analyzing degradation products of this compound under physiological conditions?

- Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (HO), and thermal stress (40–80°C). Monitor degradation via:

- LC-MS/MS to identify hydrolyzed products (e.g., cyclopropanecarboxylic acid).

- Kinetic modeling (e.g., Arrhenius plots) to predict shelf-life .

Data Analysis and Contradiction Mitigation

Q. How should researchers address inconsistencies in reported bioactivity data for this compound derivatives?

- Meta-analysis : Aggregate data from multiple studies (e.g., IC values for enzyme inhibition) and apply statistical tests (e.g., ANOVA) to identify outliers.

- Experimental replication : Validate disputed results using standardized protocols (e.g., fixed substrate concentrations, controlled pH) .

- Structural analogs : Compare activity trends with derivatives (e.g., ethyl vs. methyl esters) to isolate functional group contributions .

Q. What are the best practices for documenting synthetic procedures to ensure reproducibility in peer-reviewed studies?

Follow the Beilstein Journal of Organic Chemistry guidelines :

- Detailed experimental protocols : Include exact molar ratios, solvent grades, and equipment specifications (e.g., “reacted at 0°C under N using a Schlenk line”).

- Characterization data : Provide full NMR spectra (chemical shifts, coupling constants) and chromatograms (HPLC/GC retention times) .

- Error margins : Report yields as mean ± SD from triplicate trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。